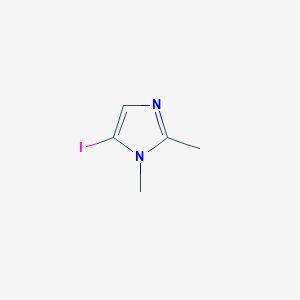
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride
Overview
Description
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride, also known by its chemical formula C<sub>8</sub>H<sub>12</sub>Cl<sub>2</sub>F<sub>2</sub>N<sub>2</sub> , is an important fine chemical intermediate. It finds applications in organic synthesis and pharmaceutical research.
Synthesis Analysis
The synthesis of 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride involves several steps. Here’s a brief overview of the preparation process:
- Starting Materials : Begin with 1,2-difluorobenzene and chloroacetyl chloride.
- Reaction Steps :
- React 1,2-difluorobenzene with chloroacetyl chloride to form 1-(3,4-difluorophenyl)ethanone.
- Next, react 1-(3,4-difluorophenyl)ethanone with hydrazine to obtain 1-(3,4-difluorophenyl)piperazine.
- Finally, treat 1-(3,4-difluorophenyl)piperazine with hydrochloric acid to yield 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride.
Molecular Structure Analysis
The molecular formula of 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride indicates that it consists of a piperazine ring substituted with a 3,4-difluorophenyl group. The dihydrochloride salt ensures water solubility and stability.
Chemical Reactions Analysis
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride can participate in various chemical reactions, including nucleophilic substitutions, acylations, and reductive processes. These reactions allow for the modification of its structure and the synthesis of derivatives.
Physical And Chemical Properties Analysis
- Melting Point : 31-32°C (solvent: ethanol or water)
- Boiling Point : 256.3±25.0°C (predicted)
- Density : 1.353±0.06 g/cm³ (predicted)
- Appearance : White to light yellow powder or lump
- Solubility : Soluble in methanol
Safety And Hazards
- Hazard Symbols : C (corrosive), Xi (irritant)
- Transportation Classification : UN 3261, Class 8, PG II
- Sensitivity : Lachrymatory (causes tearing)
- Storage : Under inert gas (nitrogen or argon) at 2-8°C
Future Directions
Research on 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride continues to explore its potential applications in drug development, catalysis, and materials science. Investigating its pharmacological properties and optimizing synthetic routes are essential for future advancements.
Please note that this analysis is based on available information, and further scientific investigations may reveal additional insights.
properties
IUPAC Name |
1-(3,4-difluorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2.2ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRNKLRZVRZKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)piperazine 2HCl | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















